molecular formula C13H15N3O B2890066 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile CAS No. 2199384-92-2

2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile

Cat. No.: B2890066
CAS No.: 2199384-92-2
M. Wt: 229.283
InChI Key: LCTJJKXIGCTTJV-UHFFFAOYSA-N
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Description

2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile is a complex organic compound with a unique structure that includes a bicyclic nitrogen-containing ring fused to a pyridine ring.

Preparation Methods

The synthesis of 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile typically involves multiple steps. One common synthetic route includes the reaction of 1-azabicyclo[2.2.2]octane with pyridine-4-carbonitrile under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Scientific Research Applications

2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile include other azabicyclo compounds and pyridine derivatives. What sets this compound apart is its unique combination of a bicyclic nitrogen-containing ring and a pyridine ring, which imparts distinct chemical and biological properties. Examples of similar compounds include:

  • 2-Azabicyclo[3.2.1]octane
  • 8-Azabicyclo[3.2.1]octane
  • Pyridine-4-carbonitrile derivatives .

Properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yloxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-8-10-1-4-15-13(7-10)17-12-9-16-5-2-11(12)3-6-16/h1,4,7,11-12H,2-3,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTJJKXIGCTTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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